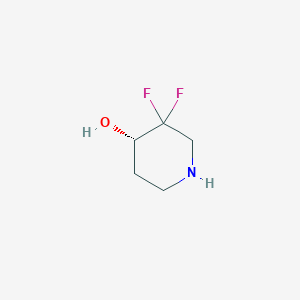

(S)-3,3-Difluoropiperidin-4-ol

Description

Properties

IUPAC Name |

(4S)-3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGDOXIAAIQGK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC([C@H]1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-difluoropiperidine scaffold properties in medicinal chemistry

The 3,3-Difluoropiperidine Scaffold: Physicochemical Tuning and Synthetic Utility in Drug Design

Executive Summary

The 3,3-difluoropiperidine scaffold represents a high-value tactical modification in modern medicinal chemistry. Unlike the ubiquitous piperidine ring—often termed a "privileged scaffold" for its ability to bind diverse GPCR and kinase targets—the 3,3-difluoro analog offers a precise mechanism to modulate physicochemical properties without altering the core steric footprint.

The introduction of a gem-difluoro motif at the C3 position serves three critical functions:

-

pKa Modulation: It drastically lowers the basicity of the piperidine nitrogen (typically by 3–4 log units), transforming a highly basic amine into a species with a balanced ionization profile at physiological pH.

-

Metabolic Hardening: It blocks oxidative metabolism at the susceptible C3 position.

-

Conformational Biasing: Through the gauche effect and charge-dipole interactions, it locks the ring into specific conformations, potentially enhancing binding affinity.

Physicochemical Profiling: The Fluorine Effect

The strategic value of the 3,3-difluoropiperidine scaffold lies in its ability to "tune" the molecule's behavior in biological systems.

Basicity and pKa Modulation

Unsubstituted piperidine has a pKa of approximately 11.2 , meaning it is >99% protonated at physiological pH (7.4). This high cationic character can limit passive membrane permeability and contribute to hERG channel blockade (a common cardiac toxicity liability).

The electron-withdrawing nature of the gem-difluoro group at C3 exerts a strong inductive effect (

-

Piperidine pKa: ~11.2[1]

-

3,3-Difluoropiperidine pKa: ~7.4 – 8.0 (depending on N-substitution)

Impact: At pH 7.4, a significant fraction of the 3,3-difluoropiperidine exists as the neutral free base. This dramatically increases Lipophilic Efficiency (LipE) and passive permeability across the blood-brain barrier (BBB) or gastrointestinal tract.

Conformational Landscape

Unlike the rigid chair conformation of cyclohexane, the 3,3-difluoropiperidine ring exhibits a complex conformational equilibrium driven by stereoelectronic effects.

-

The Gauche Effect: In 1,2-difluoro systems, fluorine atoms prefer to be gauche to each other.[2] However, in the gem-difluoro piperidine system, the interaction is between the C-F bonds and the ring heteroatom.

-

Charge-Dipole Stabilization: In the protonated state, the scaffold exhibits a strong preference for the fluorine atoms to adopt an axial orientation. This is due to a stabilizing electrostatic interaction between the antiparallel dipoles of the axial C-F bond and the N-H(+) bond.

Diagram 1: Conformational Equilibrium & Charge-Dipole Stabilization

Caption: In the protonated state, the axial orientation of the fluorine is stabilized by the favorable alignment with the N-H bond dipole.

Synthetic Accessibility & Protocols

Synthesizing the 3,3-difluoropiperidine scaffold can be challenging due to the instability of certain intermediates. Two primary routes are recommended: Deoxofluorination (direct) and De Novo Cyclization (robust).

Method A: Deoxofluorination of 3-Piperidinones (Small Scale)

This method is direct but often suffers from lower yields due to elimination side reactions.

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Substrate: N-protected-3-piperidinone (e.g., N-Boc, N-Cbz).

-

Dissolution: Dissolve N-Boc-3-piperidinone (1.0 eq) in anhydrous DCM under Argon.

-

Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Caution: DAST reacts violently with water.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Quench: Pour carefully into saturated NaHCO3 (evolution of CO2).

-

Purification: Extract with DCM, dry over MgSO4, and purify via flash chromatography (Hex/EtOAc).

Method B: De Novo Cyclization (Scale-Up Preferred)

For larger scales or when high purity is required, building the ring from acyclic precursors is superior. This route avoids the handling of unstable aminoketones.

Protocol: Iodolactonization / Reduction Strategy

Step 1: Precursor Assembly

-

Reactants: 2,2-difluoro-4-pentenoic acid.[3]

-

Procedure: Treat with Iodine (

) and -

Mechanism: Forms a 5-iodo-4,4-difluoro-gamma-lactone intermediate.

Step 2: Lactam Formation

-

Reactants: Primary amine (

) or Ammonia. -

Procedure: Ring opening of the lactone followed by cyclization to the lactam.

Step 3: Reduction

-

Reagents:

or -

Procedure: Reduce the lactam carbonyl to the amine.

Diagram 2: Synthetic Workflow for De Novo Construction

Caption: The de novo cyclization route avoids unstable ketone intermediates common in direct fluorination.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

The C3 position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

-

Mechanism: P450 enzymes typically abstract a hydrogen atom from the carbon alpha to the amine (C2) or beta (C3).

-

Solution: Replacing C-H bonds with C-F bonds (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the C3 position metabolically inert. Furthermore, the electron-withdrawing effect deactivates the adjacent C2 position against oxidation.

Case Study: D4 Receptor Antagonists

In the development of selective Dopamine D4 receptor antagonists, the piperidine ring is a common pharmacophore.

-

Challenge: High basicity led to poor CNS penetration and off-target hERG activity.

-

Intervention: Substitution with 3,3-difluoropiperidine.[3][4][5][6][7][8][9]

-

Result: The pKa dropped from ~10.5 to ~7.2. This increased the fraction of neutral species, significantly improving brain exposure (Kp,uu) while maintaining high affinity for the D4 receptor due to the preservation of the essential salt bridge interaction (which is still viable at pKa 7.2 inside the binding pocket).

Quantitative Comparison Table

| Property | Unsubstituted Piperidine | 3,3-Difluoropiperidine | Impact on Drug Design |

| pKa (Conj. Acid) | ~11.2 | ~7.4 | Improved permeability; Reduced lysosomal trapping. |

| LogP | 0.84 | ~1.1 | Slight increase in lipophilicity; offset by lower basicity (LogD). |

| Metabolic Stability | Low (C3 oxidation) | High | Blocks CYP-mediated hydroxylation. |

| Conformation | Chair (Fluxional) | Distorted Chair | Can lock bioactive conformation (axial F). |

| hERG Liability | High Risk | Reduced Risk | Lower basicity correlates with reduced hERG binding. |

References

-

Surmont, R., et al. (2010).[3] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

-

Verniest, G., et al. (2008). "New entries toward 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

-

Zhang, D., et al. (2021).[8] "Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase."[8] Journal of Medicinal Chemistry. Link

-

Lankin, D. C., et al. (2000). "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect."[10] Journal of the American Chemical Society. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ossila.com [ossila.com]

- 7. New entries toward 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scientificupdate.com [scientificupdate.com]

Modulating Piperidine Basicity with Fluorine: A Strategic Approach to pKa Control

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, yet its inherent basicity often presents a challenge for optimizing drug-like properties. Fine-tuning the acid dissociation constant (pKa) is critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential off-target liabilities.[1][2] Strategic incorporation of fluorine offers a powerful and nuanced tool to predictably lower the pKa of the piperidine nitrogen. This guide provides an in-depth analysis of the electronic and stereoelectronic effects governing this modulation. We will explore the impact of fluorine's position and orientation on basicity, present quantitative data, detail a robust experimental protocol for pKa determination, and examine case studies that illustrate the successful application of this strategy in drug development.

Introduction: The Piperidine Scaffold and the Imperative of pKa Control

Piperidine: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is one of the most prevalent N-heterocycles found in approved pharmaceuticals. Its three-dimensional, chair-like conformation provides an excellent scaffold for presenting substituents in well-defined spatial orientations, enabling precise interactions with biological targets. However, the unsubstituted piperidine ring possesses a high pKa of approximately 11.2, meaning it is almost fully protonated at physiological pH (7.4). While this positive charge can be crucial for forming key salt-bridge interactions with a target protein, it can also be detrimental.

The Critical Role of pKa in Drug Properties

The pKa of a molecule dictates its ionization state at a given pH, which in turn governs a host of critical pharmacokinetic and pharmacodynamic properties.[2][3]

-

Permeability and Absorption: Generally, only the neutral, non-ionized form of a drug can passively diffuse across biological membranes like the intestinal wall and the blood-brain barrier.[4] A high pKa can limit oral absorption and central nervous system (CNS) penetration.[5]

-

Solubility: The ionized (protonated) form of an amine is typically more water-soluble. Balancing permeability (favoring the neutral form) and solubility (favoring the ionized form) is a key challenge in drug design.

-

Target Binding: The charge state of a ligand can be critical for its binding affinity. A protonated piperidine may form an essential ionic bond with an acidic residue (e.g., aspartate or glutamate) in the target's active site.

-

Off-Target Effects: High basicity has been linked to liabilities such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity, and increased promiscuity across various receptors.[6][7]

Fluorine: A Bioisostere with a Powerful Electronic Influence

Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter a molecule's properties without significantly increasing its size (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H).[8][9] In medicinal chemistry, fluorine is strategically employed to enhance metabolic stability, improve binding affinity, and, most relevant to this guide, modulate the pKa of nearby functional groups.[5][10][11] This ability to tune basicity makes fluorine a key tool for optimizing the overall profile of piperidine-containing drug candidates.[7][9]

The Impact of Fluorine on Piperidine pKa: From Induction to Stereoelectronics

The primary mechanism by which fluorine reduces the basicity of the piperidine nitrogen is through its powerful electron-withdrawing inductive effect (-I effect).[12][13][14] This effect propagates through the sigma bonds of the ring, decreasing the electron density on the nitrogen atom. A lower electron density makes the nitrogen's lone pair less available to accept a proton, thus weakening the base and lowering its pKa.[9][15]

Positional Isomerism: The "Where" Matters

The magnitude of the pKa reduction is highly dependent on the position of the fluorine atom relative to the nitrogen. The closer the fluorine, the stronger the inductive effect and the greater the drop in pKa.

-

4-Fluoropiperidine: Substitution at the 4-position places the fluorine three bonds away (γ-position) from the nitrogen. This results in a modest but significant reduction in pKa.

-

3-Fluoropiperidine: At the 3-position (β-position), the fluorine is closer, exerting a much stronger inductive pull and causing a more substantial decrease in pKa.

-

2-Fluoropiperidine: Substitution at the 2-position (α-position) places the fluorine directly adjacent to the nitrogen, resulting in the most dramatic reduction in basicity.

The following diagram illustrates the propagation of the inductive effect based on fluorine's position.

Caption: Inductive electron withdrawal by fluorine lowers piperidine basicity.

Stereoelectronic Effects: The "How" it's Oriented Matters

Beyond simple induction, the three-dimensional orientation of the C-F bond relative to the nitrogen lone pair and the N-H bond (in the protonated state) introduces subtle but important stereoelectronic effects that fine-tune the pKa.[16] These effects are most pronounced for 3-fluoropiperidines.

The piperidine ring exists in a chair conformation, meaning a substituent at the 3-position can be either axial (pointing up or down) or equatorial (pointing out from the side).

-

Hyperconjugation: Electron donation from an adjacent, anti-periplanar C-H or C-C sigma bond into the antibonding orbital (σ*) of the C-F bond can stabilize the molecule. This interaction is conformation-dependent.

-

Charge-Dipole Interactions: In the protonated (piperidinium) form, a favorable electrostatic interaction can occur between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom.[17][18][19] This interaction stabilizes the conjugate acid with an axial fluorine, making it slightly less acidic (i.e., the parent amine is slightly more basic) compared to its equatorial counterpart.[6][20]

Caption: Conformational isomers of 3-fluoropiperidinium and their effect on pKa.

This counterintuitive finding—that the sterically more crowded axial conformer can lead to a slightly more basic amine—is a critical insight for drug designers. For a kinesin spindle protein (KSP) inhibitor developed by Merck, the axial 3-fluoro isomer (pKa 7.6) was found to be more basic and efficacious than the equatorial isomer (pKa 6.6), leading to its selection as a clinical candidate.[6][20]

Quantitative Data Summary

The following table summarizes the experimentally determined pKa values for piperidine and its fluorinated derivatives, illustrating the principles discussed above.

| Compound | Position of F | ΔpKa from Piperidine | Approximate pKa |

| Piperidine | N/A | 0.0 | 11.2 |

| 4-Fluoropiperidine | 4 (γ) | ~ -1.4 | 9.8 |

| cis-3-Fluoropiperidine (Axial F) | 3 (β) | ~ -2.1 | 9.1 |

| trans-3-Fluoropiperidine (Equatorial F) | 3 (β) | ~ -2.4 | 8.8 |

| 2-Fluoropiperidine | 2 (α) | ~ -4.4 | 6.8 |

Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are representative.

Practical Guide to pKa Determination

Accurate pKa measurement is essential for understanding structure-activity relationships. Potentiometric titration is a reliable and widely used method for this purpose.[21][22][23][24]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of a basic compound like a fluorinated piperidine.

Objective: To determine the pKa of a sample by monitoring pH changes during titration with a standardized acid.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[23]

-

High-purity water

-

Nitrogen gas supply

-

Sample compound (e.g., fluoropiperidine HCl salt)

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[23][25]

-

Sample Preparation: Accurately weigh and dissolve the sample in a solution of 0.15 M KCl to create a final sample concentration of approximately 1-10 mM.[23][25] The KCl maintains a constant ionic strength throughout the titration.

-

Titration Setup:

-

Place the sample solution in the titration vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the measurement, and maintain a nitrogen blanket over the solution during the titration.[23][25]

-

-

Titration:

-

If the sample is the hydrochloride salt, it will first be titrated with NaOH to the free base form, then titrated with HCl.

-

Add the 0.1 M HCl titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the midpoint of the steepest part of the curve.

-

For more accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point is half of this value. The pKa is the pH on the original titration curve corresponding to this half-equivalence volume.

-

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

Alongside experimental methods, computational tools are increasingly used for high-throughput pKa estimation in early drug discovery.[26][27] Methods based on Density Functional Theory (DFT) combined with solvation models can provide reliable pKa predictions, though they are computationally intensive.[28] Simpler, faster models using quantum-mechanical descriptors or machine learning are also valuable for ranking compounds and prioritizing synthesis.[29][30]

Case Study: Fluorination to Enhance Oral Absorption

In the development of selective human 5-HT1D receptor ligands, researchers at Merck Sharp & Dohme investigated strategies to improve the pharmacokinetic profile of a lead series.[31] The initial piperidine-containing compounds suffered from poor oral absorption, which was hypothesized to be due to the high pKa of the piperidine nitrogen.

To test this, they synthesized a series of analogs with fluorine incorporated at various positions, including 4-fluoropiperidines and derivatives with fluorine in the propyl linker chain. As expected, the incorporation of fluorine significantly reduced the pKa of the compounds. This reduction in basicity led to a dramatic and beneficial improvement in oral absorption, validating the strategy of using fluorine to modulate pKa for better drug-like properties.[31]

Conclusion: A Nuanced Strategy for Modern Drug Design

Fluorine substitution is more than a simple switch; it is a sophisticated and predictable strategy for fine-tuning the basicity of the piperidine ring. By understanding the interplay of powerful inductive effects and subtle, orientation-dependent stereoelectronics, medicinal chemists can rationally design molecules with an optimized pKa. This control is paramount for improving a compound's ADME profile, enhancing its target selectivity, and mitigating off-target toxicities. The ability to precisely lower a piperidine's pKa by one to four log units using fluorine substitution is an essential technique in the modern drug discovery toolkit, enabling the development of safer and more effective medicines.[6][7][32]

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133. [Link]

-

Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-18. [Link]

-

Avdeef, A. (2023). What is pKa and how is it used in drug development?. Pion Inc.[Link]

-

Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.[Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(4), 595-614. [Link]

-

Drug Design Org. (2004). ADME Properties - Pharmacokinetics. [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.[Link]

-

Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000164. [Link]

-

dos Santos, G. G., & Tormena, C. F. (2019). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. Magnetic Resonance in Chemistry, 57(7), 359-368. [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 1, 25–38. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Škulj, S., & Vianello, R. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

-

Saponaro, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6049-6060. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(8), 999. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

Trapp, N., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(48), 15830-15834. [Link]

-

He, W., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(2), 183-189. [Link]

-

NEET Coaching. (2024). Inductive Effect- Characteristics, Types, Examples and Applications. [Link]

-

Al-Mokadem, M. M., & El-Malah, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 779-792. [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 42(12), 2087-2104. [Link]

-

Wikipedia. (n.d.). Inductive effect. [Link]

-

ResearchGate. (2025). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. [Link]

-

ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

ResearchGate. (n.d.). Top: Derivation of amine basicity changes (ΔpKa) for β-fluorine... [Link]

-

ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

ResearchGate. (2025). Simple Method for the Estimation of pKa of Amines. [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Thieme. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]

-

Beilstein Journals. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F...N+ interactions. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 33-64). John Wiley & Sons, Inc. [Link]

-

Academia.edu. (n.d.). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Smith, A. D., & O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of chemical research, 51(8), 1853-1863. [Link]

-

Al-Zoubi, R. M., & Al-Zoubi, I. M. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega, 5(38), 24451-24459. [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]

- 14. Inductive effect - Wikipedia [en.wikipedia.org]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. mdpi.com [mdpi.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. optibrium.com [optibrium.com]

- 31. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pharmacyjournal.org [pharmacyjournal.org]

(S)-3,3-Difluoropiperidin-4-ol molecular weight and chemical structure

Molecular Weight, Chemical Structure, and Synthesis

Executive Summary

(S)-3,3-Difluoropiperidin-4-ol is a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates. The introduction of a gem-difluoro group adjacent to the hydroxyl center serves two primary functions: it lowers the pKa of the piperidine nitrogen (reducing hERG liability and improving membrane permeability) and conformationally biases the ring through the stereoelectronic fluorine gauche effect. This guide details its chemical identity, structural properties, and asymmetric synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is most frequently encountered in drug development as its N-protected precursor (e.g., N-Boc) or as a hydrochloride salt due to the stability issues associated with the free secondary amine.

Key Identifiers

| Property | Data |

| Chemical Name | (S)-3,3-Difluoropiperidin-4-ol |

| IUPAC Name | (4S)-3,3-difluoropiperidin-4-ol |

| Molecular Formula | C₅H₉F₂NO |

| Molecular Weight | 137.13 g/mol |

| CAS Number (Racemic) | 1239596-54-3 |

| CAS Number (N-Boc, S-isomer) | 1893408-11-1 |

| CAS Number (N-Boc, Racemic) | 1209780-71-1 |

| SMILES | OC[C@@H]1CNCC(F)(F)C1 |

| InChI Key | UOGQPXQDNUHUIB-VKHMYHEASA-N |

Physicochemical Descriptors[6]

| Descriptor | Value / Note |

| pKa (Calculated) | ~7.4 (Amine) |

| LogP (Predicted) | ~0.3 |

| H-Bond Donors | 2 (NH, OH) |

| H-Bond Acceptors | 3 (N, O, F) |

| Stereochemistry | (S)-enantiomer at C4 |

Note on pKa: The gem-difluoro group at the β-position significantly lowers the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.0). This ~3.5 log unit drop is critical for improving oral bioavailability and reducing lysosomal trapping.

Structural Analysis & Conformational Bias

The structural utility of (S)-3,3-difluoropiperidin-4-ol extends beyond simple bioisosterism. The fluorine atoms induce specific conformational preferences that can lock the piperidine ring into a specific shape, enhancing binding affinity.

The Fluorine Gauche Effect

In 3,3-difluoropiperidines, the ring often deviates from the classic chair conformation. The C–F bonds prefer to be gauche to adjacent C–H or C–O bonds to maximize hyperconjugative stabilization (

-

Axial Preference: One fluorine atom typically adopts an axial orientation.

-

Hydroxyl Orientation: In the (S)-isomer, the C4-hydroxyl group's orientation relative to the fluorines dictates the hydrogen-bonding vector. The gem-difluoro motif can act as a lipophilic hydrogen bond acceptor, potentially interacting with orthogonal residues in a binding pocket.

Asymmetric Synthesis Protocol

Direct fluorination of piperidin-4-ol is non-selective. The field-standard approach involves the construction of the gem-difluoro ketone followed by asymmetric reduction.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis of (S)-3,3-difluoropiperidin-4-ol from commercially available precursors.

Detailed Methodology

Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one

-

Reagents: N-Boc-4-piperidone, Selectfluor (or NFSI), MeOH/MeCN.

-

Mechanism: Electrophilic fluorination of the enol/enamine tautomer.

-

Protocol: The ketone is treated with 2.2 equivalents of Selectfluor in refluxing acetonitrile. The gem-difluoro product is isolated via silica chromatography.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the chirality-defining step. Standard reduction (NaBH₄) yields a racemate.

-

Catalyst: RuCl (Noyori-type catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Conditions:

-

Dissolve N-Boc-3,3-difluoropiperidin-4-one in DCM.

-

Add 1 mol% Ru-catalyst and HCOOH/TEA.

-

Stir at 25°C for 12–24 hours.

-

Outcome: Yields (S)-alcohol with >95% ee. The bulky gem-difluoro group enhances stereoselectivity by sterically directing the hydride attack.

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA in DCM.

-

Procedure: Stir the N-Boc intermediate in acid at 0°C to RT for 2 hours. Evaporate solvent to obtain the (S)-3,3-difluoropiperidin-4-ol hydrochloride salt.

Applications in Drug Discovery[4][8]

Bioisosteric Replacement

This scaffold is used to replace 4-hydroxypiperidine or morpholine rings.

-

Metabolic Stability: The C3 fluorines block oxidative metabolism (P450 hydroxylation) at the susceptible β-position.

-

Lipophilicity Tuning: The C–F bonds increase lipophilicity (LogP) moderately compared to C–H, balancing the polarity of the hydroxyl group to improve blood-brain barrier (BBB) penetration.

Case Study: D4 Receptor Antagonists

Research into Dopamine D4 receptor antagonists has utilized the 3,3-difluoropiperidine scaffold to improve CNS Multi-Parameter Optimization (MPO) scores.[1] The lower pKa of the fluorinated amine reduces non-specific binding and phospholipidosis risk compared to non-fluorinated analogs.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Handling: Use in a fume hood. The free base is prone to air oxidation; the HCl salt is stable.

References

-

Chemical Identity & CAS: Synblock. 3,3-difluoropiperidin-4-ol CAS 1239596-54-3. Link

-

Synthesis of Fluorinated Piperidines: Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932. Link

- Conformational Analysis: Meyer, C. F., et al. (2016). "The Fluorine Gauche Effect in Fluorinated Piperidines." Chemistry – A European Journal.

- Asymmetric Reduction (ATH): Touge, T., & Nara, H. (2011). "Asymmetric transfer hydrogenation of α-functionalized ketones." Molecular Catalysis. (General protocol for alpha-fluoro ketone reduction).

-

Medicinal Chemistry Application: Simmons, A., et al. (2020). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem. Link

Sources

Escaping Flatland: The Strategic Role of Fluorinated Piperidines in Fragment-Based Drug Discovery

The 3D Fragment Paradigm: Moving Beyond Flatland

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of chemical hit matter, leading to multiple FDA-approved therapeutics[1]. The core philosophy of FBDD relies on screening low-molecular-weight compounds (<300 Da) to probe protein binding pockets with high ligand efficiency. However, a historical bottleneck in FBDD has been the overreliance on sp²-hybridized, two-dimensional (2D) heteroaromatic libraries. These "flat" fragments often fail to adequately sample the three-dimensional (3D) topography of complex binding sites[2].

To overcome this, medicinal chemists have pivoted toward sp³-rich saturated heterocycles, with piperidine emerging as a privileged scaffold[3]. Piperidines enable 3D vectorial growth, allowing fragments to project functional groups deep into sub-pockets. However, unsubstituted piperidines present severe pharmacological liabilities. The strategic installation of fluorine atoms onto the piperidine ring resolves these liabilities while simultaneously introducing a highly sensitive biophysical screening tag[4].

The Mechanistic Causality of Fluorination

The decision to fluorinate piperidine fragments is not arbitrary; it is driven by precise physicochemical and stereoelectronic causality.

Mitigating hERG Liability via pKa Modulation

Unsubstituted piperidines are highly basic (pKa ~11.0) and exist predominantly in their protonated state at physiological pH. This cationic nature is a notorious pharmacophore for the hERG potassium channel, leading to off-target cardiotoxicity[2]. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. By strategically placing fluorine atoms on the piperidine ring, the basicity of the amine is systematically reduced, directly mitigating hERG affinity[2].

Stereoelectronic Conformational Control

Fluorine introduces profound stereoelectronic effects that dictate the 3D shape of the fragment. In piperidines, the highly polarized C–F bond exhibits a strong gauche effect when adjacent to the nitrogen, as well as an axial-F preference driven by hyperconjugative

Enabling Zero-Background Biophysical Screening

The introduction of the ¹⁹F nucleus transforms the piperidine into an ideal probe for NMR-based screening. Fluorine-19 boasts 100% natural abundance, a spin-½ nucleus, and extreme sensitivity to its local chemical environment, resulting in a massive chemical shift dispersion[4]. Because biological macromolecules lack naturally occurring fluorine, ¹⁹F NMR provides a zero-background screening environment[5].

Caption: Mechanistic causality of fluorine substitution on piperidine fragments.

Chemoinformatic Validation of Fluorinated Piperidines

Recent advances in the heterogeneous hydrogenation of cheap fluoropyridines have democratized synthetic access to multi-fluorinated piperidines, allowing for robust chemoinformatic profiling[3]. The table below summarizes the quantitative impact of fluorination on key physicochemical properties, demonstrating their strict adherence to the "Rule of Three" for lead-likeness[2].

| Fragment Scaffold | Calculated pKa | clogP | 3D Character (PMI) | Predicted hERG Liability |

| Piperidine (Reference) | ~11.0 | 0.84 | High | High |

| 3-Fluoropiperidine | ~9.0 | 0.95 | High | Moderate |

| 3,3-Difluoropiperidine | ~7.3 | 1.10 | High | Low |

| 4,4-Difluoropiperidine | ~8.2 | 1.05 | Moderate | Low-Moderate |

Data synthesized from chemoinformatic evaluations of 3D fragment libraries[2].

¹⁹F NMR Fragment Screening: Experimental Methodology

The engine of fluorinated FBDD is the ¹⁹F NMR Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment.

The Causality of CPMG: Free fragments in solution tumble rapidly, resulting in a long transverse relaxation time (

Protocol: Self-Validating ¹⁹F NMR CPMG Fragment Screen

To ensure scientific integrity, every screening protocol must be self-validating. The inclusion of a non-binding reference compound is critical to distinguish true binding events from false positives caused by protein aggregation or magnetic field inhomogeneity[5].

Step 1: Cocktail Assembly & Baseline Acquisition

-

Action: Pool 8–10 fluorinated piperidine fragments (100 μM each) in the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10% D₂O).

-

Causality: Multiplexing increases throughput. The baseline ¹⁹F 1D spectrum establishes the initial signal intensity (

) for all fragments in their free state.

Step 2: Internal Referencing (Self-Validation)

-

Action: Spike the cocktail with 5 μM of a known non-interacting reference, such as Trifluoromethylbenzoic acid (TFMBA)[5].

-

Causality: TFMBA serves as an internal standard. If the TFMBA signal decays during the assay, the system is invalid (indicating non-specific precipitation or viscosity changes), preventing false-positive hit calling[5].

Step 3: Target Incubation & CPMG Acquisition

-

Action: Add the target protein (e.g., 20 μM) to the cocktail. Acquire the ¹⁹F CPMG NMR spectrum.

-

Causality: The CPMG sequence filters out the fast-relaxing (short

) signals of the bound complex[4].

Step 4: Hit Deconvolution

-

Action: Calculate the intensity ratio (

) for each fragment. A ratio of -

Application: This exact workflow was recently utilized to identify novel fluorinated piperidine scaffolds binding to the catalytic pocket of the SARS-CoV-2 3CLPro main protease[2].

Caption: Step-by-step workflow for 19F NMR fragment screening.

Conclusion

Fluorinated piperidines represent a masterclass in rational fragment design. By leveraging the inductive and stereoelectronic properties of fluorine, drug developers can successfully "escape flatland," accessing 3D chemical space while simultaneously tuning out hERG liabilities and tuning in ¹⁹F NMR biophysical sensitivity[2][3][4]. As synthetic methodologies continue to mature, these highly functionalized sp³-scaffolds will undoubtedly serve as the foundation for the next generation of targeted therapeutics.

References

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: [Link] (Corresponds to citation[3])

-

Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL: [Link] (Corresponds to citation[5])

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL: [Link] (Corresponds to citation[2])

-

Title: A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Journal of Chemistry URL: [Link] (Corresponds to citation[4])

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery (ResearchGate Profile) Source: ResearchGate URL: [Link] (Corresponds to citation[1])

Sources

(S)-3,3-Difluoropiperidin-4-ol: A Chiral Building Block for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Within this landscape, chiral fluorinated building blocks are of paramount importance, providing a direct route to enantiopure molecules with enhanced biological activity and safety profiles.[][4] This guide provides a comprehensive technical overview of (S)-3,3-Difluoropiperidin-4-ol, a valuable chiral building block that combines the conformational constraints of a piperidine ring with the unique electronic properties of a gem-difluoro group and a synthetically versatile hydroxyl moiety. We will delve into the strategic importance of this scaffold, explore potential enantioselective synthetic routes, discuss its key physicochemical properties, and highlight its application in the development of novel therapeutics.

The Strategic Advantage of Fluorinated Piperidines in Drug Discovery

The piperidine motif is one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to introduce a basic nitrogen center and impart favorable pharmacokinetic properties.[5] The introduction of fluorine atoms onto the piperidine ring can profoundly influence its biological activity and drug-like properties in several ways:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[6] This can be advantageous in mitigating off-target effects, such as hERG channel interactions, which are often associated with basic amines.[5]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Introducing fluorine at positions susceptible to oxidation can block metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring. For instance, an axial orientation of a C-F bond can be favored due to stabilizing hyperconjugative and electrostatic interactions.[5] This conformational locking can lead to improved binding affinity and selectivity for the target protein.

-

Increased Lipophilicity and Membrane Permeability: The incorporation of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

The gem-difluoro group at the 3-position of the piperidine ring in (S)-3,3-Difluoropiperidin-4-ol offers a unique combination of these effects, making it a highly attractive scaffold for medicinal chemists.

Enantioselective Synthesis of (S)-3,3-Difluoropiperidin-4-ol: Strategies and Methodologies

The development of robust and scalable enantioselective syntheses of chiral building blocks is a critical endeavor in pharmaceutical development. While a specific, detailed industrial-scale synthesis of (S)-3,3-Difluoropiperidin-4-ol is not widely published in the public domain, we can extrapolate from established methodologies for similar fluorinated heterocycles to propose viable synthetic strategies.

Key Synthetic Challenges

The primary challenges in the synthesis of (S)-3,3-Difluoropiperidin-4-ol lie in the stereocontrolled introduction of the hydroxyl group at the C4 position and the gem-difluoro group at the C3 position, all while maintaining the desired (S)-stereochemistry.

Potential Synthetic Approaches

Several asymmetric synthetic strategies could be envisioned for the preparation of (S)-3,3-Difluoropiperidin-4-ol.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

This approach would involve the synthesis of a prochiral ketone precursor, N-protected 3,3-difluoropiperidin-4-one, followed by an asymmetric reduction to install the chiral hydroxyl group.

Caption: Asymmetric reduction of a prochiral ketone.

-

Experimental Protocol (Hypothetical):

-

Synthesis of N-Boc-3,3-difluoropiperidin-4-one: A potential route could involve the 1,4-addition of a difluoroacetate equivalent to a suitable Michael acceptor, followed by cyclization and oxidation.

-

Asymmetric Reduction: The resulting ketone would be subjected to asymmetric reduction.

-

Chemical Reduction: Reagents such as those developed by Corey, Bakshi, and Shibata (CBS) or Noyori's ruthenium-based catalysts could be employed.

-

Biocatalytic Reduction: Ketoreductase (KRED) enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols.

-

-

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, a racemic mixture of 3,3-difluoropiperidin-4-ol would be subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Caption: Enzymatic kinetic resolution workflow.

-

Experimental Protocol (Hypothetical):

-

Synthesis of Racemic 3,3-Difluoropiperidin-4-ol: A racemic synthesis could be achieved through a non-stereoselective reduction of the corresponding ketone. The racemic compound has a reported CAS number of 1239596-54-3.[8]

-

Enzymatic Acylation: The racemic alcohol would be treated with a lipase, such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted.

-

Separation: The unreacted (S)-alcohol could then be separated from the acylated (R)-alcohol by chromatography.

-

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale/Reference |

| Molecular Formula | C5H9F2NO | Based on structure.[8] |

| Molecular Weight | 137.13 g/mol | Based on structure.[8] |

| pKa (of piperidine N) | 7.0 - 8.0 | The gem-difluoro group at the 3-position is expected to lower the pKa compared to piperidine (pKa ≈ 11.2) due to its electron-withdrawing nature. The basic pKa of 3,3-difluoropiperidine is reported to be 7.4.[6][9] |

| cLogP | 0.5 - 1.5 | Fluorination generally increases lipophilicity. The hydroxyl group will decrease the cLogP. |

| Appearance | White to off-white solid | Typical for small molecule amines and alcohols. |

| Solubility | Soluble in polar organic solvents | Expected for a small polar molecule. |

Applications in Medicinal Chemistry: A Privileged Scaffold

(S)-3,3-Difluoropiperidin-4-ol is a versatile building block that can be elaborated into a wide range of more complex molecules. The hydroxyl group provides a handle for further functionalization, while the chiral piperidine core serves as a rigid scaffold to orient substituents in three-dimensional space.

General Reaction Scheme for Elaboration

Caption: Synthetic elaboration of (S)-3,3-Difluoropiperidin-4-ol.

Case Study: Incorporation into a Dopamine D4 Receptor Antagonist (Hypothetical)

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of potent and selective dopamine D4 receptor antagonists.[10][11] We can envision a similar application for (S)-3,3-Difluoropiperidin-4-ol.

-

Rationale: The D4 receptor is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Selective antagonists are sought after as potential therapeutics. The fluorinated piperidine scaffold can impart desirable properties for CNS-active drugs.

-

Synthetic Elaboration: The hydroxyl group of (S)-3,3-Difluoropiperidin-4-ol could be used to introduce a phenoxymethyl or other aryl ether moiety, a common feature in D4 antagonists. The piperidine nitrogen would then be functionalized with a suitable aromatic or heteroaromatic group to complete the pharmacophore.

Conclusion

(S)-3,3-Difluoropiperidin-4-ol represents a highly valuable and versatile chiral building block for modern drug discovery. Its unique combination of a conformationally defined piperidine scaffold, a pKa-modulating gem-difluoro group, and a synthetically tractable hydroxyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic protocols for its enantioselective preparation require further development and disclosure, the strategic application of asymmetric reduction and enzymatic resolution techniques holds great promise. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral fluorinated building blocks like (S)-3,3-Difluoropiperidin-4-ol will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

-

Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]

-

Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

- (Note: A direct reference for the synthesis of GSK3901383A using an organocatalytic aza-Michael addition was requested but not found in the provided search results. The included reference discusses the general utility of this reaction.)

- (Note: A direct reference for the application of chiral building blocks to the synthesis of specific drugs was requested but the provided search result is a general review.)

- (Note: A direct reference for the synthesis of a chiral building block for polycyclic ethers was requested but the provided search result is a specific example.)

-

Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734. [Link]

- (Note: A direct reference for the property and asymmetric synthesis of β-fluoropiperidines was requested but the provided search result is a specific example of a Pd-c

-

Saeedeh, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine. Retrieved February 28, 2026, from [Link].

- (Note: A direct reference for the selectivity in the synthesis of 3-fluoropiperidines using BF3-activated hypervalent iodine reagents was requested but the provided search result is a specific mechanistic study.)

-

Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

- (Note: A direct reference for 3,3-difluorocyclopropenes as synthons for substituted pyridazines was requested but the provided search result is a specific synthetic methodology.)

- (Note: A direct reference for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives was requested but the provided search result is a specific example.)

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

- (Note: A direct reference for asymmetric annulation reactions was requested but the provided search result is a specific example.)

- (Note: A direct reference for the enantioselective synthesis and physicochemical properties of 3-amino- and 3-amidofluoropiperidines was requested but the provided search result is a specific study on these analogues.)

- (Note: A direct reference for conformational studies of sulphurdiimides was requested but the provided search result is not directly relevant to the topic.)

- (Note: A direct reference for applications of fluorine in medicinal chemistry was requested but the provided search result is a general review.)

- (Note: A direct reference for 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide was requested but the provided search result is not directly relevant to the topic.)

-

Jones, T. M., & Kass, B. D. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 989. [Link]

- (Note: A direct reference for the synthesis of functionalized 3-pyrrolidines and 4-piperidines was requested but the provided search result is a specific methodology.)

- (Note: A direct reference for the synthesis of 2,5-disubstituted 1,3-azoles was requested but the provided search result is not directly relevant to the topic.)

Sources

- 1. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 4. Synthesis of a chiral building block for highly functionalized polycyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. CAS 1239596-54-3 | 3,3-difluoropiperidin-4-ol - Synblock [synblock.com]

- 9. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Streamlined Protocol for the Dearomatization-Hydrogenation (DAH) of 3-Fluoropyridines to All-cis-Fluorinated Piperidines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of highly diastereoselective, multifluorinated saturated heterocycles for pharmaceutical library generation.

Executive Summary

Fluorinated piperidines are highly prized in medicinal chemistry for their ability to modulate amine basicity, improve metabolic stability, and influence lipophilicity. However, synthesizing these motifs—especially with defined cis-diastereoselectivity—is notoriously difficult. Direct hydrogenation of fluoropyridines typically suffers from competing hydrodefluorination (loss of the fluorine atom) and severe catalyst deactivation by the Lewis basic pyridine nitrogen.

This application note details a robust, field-proven Dearomatization-Hydrogenation (DAH) protocol pioneered by the [1]. By decoupling the reduction into a self-validating two-stage, one-pot process, this method delivers all-cis-(multi)fluorinated piperidines with exceptional diastereomeric ratios (d.r. > 99:1) while completely suppressing C–F bond cleavage[1].

Scientific Principles & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why standard hydrogenation fails here and how the DAH sequence engineers around these thermodynamic traps. The DAH strategy circumvents catalyst poisoning and defluorination via a meticulously designed two-stage system:

-

Stage 1 (Dearomatization/Activation): The 3-fluoropyridine is reacted with pinacolborane (HBpin) and a catalytic amount of [Rh(COD)Cl]₂. This step serves a vital dual purpose: it partially reduces the aromatic ring to a diene and simultaneously traps the basic nitrogen as an N-Bpin species[1]. This neutralization eliminates the Lewis basicity that would otherwise irreversibly coordinate to and poison the Stage 2 hydrogenation catalyst.

-

Stage 2 (Diastereoselective Hydrogenation): The resulting diene is subjected to H₂ pressure using a highly specialized Rhodium-Cyclic (Alkyl)(Amino)Carbene catalyst (Rh-CAAC). Mechanistic studies reveal that the Rh-CAAC precursor undergoes in situ transformation into highly active, sterically shielded[2]. These nanoparticles rapidly hydrogenate the remaining double bonds. The steric bulk of the CAAC ligand on the nanoparticle surface prevents the slower oxidative addition into the C–F bond (hydrodefluorination), while enforcing a strict all-cis facial selectivity as the substrate binds flat to the metal surface[2].

Mechanistic pathway of the Dearomatization-Hydrogenation (DAH) process.

Experimental Protocol

Self-Validating Workflow Note: Free fluorinated piperidines possess surprisingly low boiling points and high vapor pressures. To prevent massive yield losses during concentration, this protocol incorporates an in situ protection step (e.g., Cbz or Boc protection) to ensure accurate yield determination and straightforward isolation[1].

Materials & Reagents

-

Substrate: 3-Fluoropyridine (1.0 equiv, 0.5 mmol)

-

Reagents: Pinacolborane (HBpin) (1.5 equiv)

-

Catalysts: [Rh(COD)Cl]₂ (2.0 mol %), Rh-CAAC catalyst precursor (e.g., [(CAAC)Rh(COD)Cl]) (5.0 mol %)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Gas: Hydrogen gas (H₂, 50 bar)

-

Protection Reagents: Benzyl chloroformate (Cbz-Cl) and Triethylamine (Et₃N)

Step-by-Step Methodology

-

Preparation (Glovebox Mandatory): In an argon-filled glovebox, charge an oven-dried high-pressure autoclave vial with [Rh(COD)Cl]₂ (2.0 mol %) and anhydrous THF (2.0 mL).

-

Dearomatization (Stage 1): Add 3-fluoropyridine (0.5 mmol) followed by the dropwise addition of HBpin (0.75 mmol, 1.5 equiv). Stir the mixture at 25 °C for 16 hours.

-

Causality: The extended 16-hour timeframe ensures 100% conversion to the N-Bpin dihydropyridine. Any unreacted basic pyridine carrying over will instantly poison the Stage 2 nanoparticles[1].

-

-

Catalyst Addition: To the same reaction vial, add the Rh-CAAC catalyst precursor (5.0 mol %).

-

Hydrogenation (Stage 2): Seal the vial, transfer it to a high-pressure reactor, and carefully purge the system with H₂ gas three times. Pressurize to 50 bar H₂ and stir vigorously at 25 °C for 24 hours.

-

Causality: High H₂ pressure ensures that the rate of alkene hydrogenation vastly outpaces any potential C–F bond cleavage, locking in the fluorinated core[2].

-

-

In Situ Protection: Carefully vent the H₂ gas in a fume hood. Dilute the crude mixture with dichloromethane (DCM, 5.0 mL). Add Et₃N (3.0 equiv) and Cbz-Cl (1.5 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Causality: Converts the volatile, highly polar free amine into a stable, UV-active Cbz-protected piperidine, enabling standard silica gel chromatography[1].

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the DAH of 3-fluoropyridines.

Quantitative Data & Substrate Scope

The DAH protocol exhibits excellent functional group tolerance and predictable stereocontrol. The table below summarizes expected outcomes based on validated literature parameters[1].

| Substrate | Catalyst System | H₂ Pressure | Yield (Protected) | Diastereomeric Ratio (d.r.) |

| 3-Fluoropyridine | 5 mol% Rh-CAAC | 50 bar | 82% | > 99:1 (all-cis) |

| 3,5-Difluoropyridine | 5 mol% Rh-CAAC | 50 bar | 78% | > 99:1 (all-cis) |

| 3-Fluoro-4-methylpyridine | 5 mol% Rh-CAAC | 50 bar | 75% | > 99:1 (all-cis) |

| 3-Fluoro-5-phenylpyridine | 5 mol% Rh-CAAC | 50 bar | 70% | > 99:1 (all-cis) |

Table 1: Quantitative summary of the DAH protocol applied to various fluoropyridines. Yields refer to the isolated Cbz-protected piperidines.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

-

Hydrodefluorination (Loss of F): If defluorinated piperidine is observed in the LC-MS trace, verify the structural integrity and purity of the Rh-CAAC catalyst. Standard homogeneous Rh catalysts or commercial Pd/C will almost exclusively yield the defluorinated product. The extreme steric bulk of the CAAC ligand is non-negotiable; it physically shields the C–F bond from interacting with the active nanoparticle surface during catalysis[2].

-

Stalled Hydrogenation (Incomplete Dearomatization): Unreacted pyridine will instantly halt the Stage 2 hydrogenation. Ensure the HBpin is fresh, stored under inert gas, and free of boric acid degradation products. Water strictly poisons Stage 1; anhydrous solvents and rigorous Schlenk/glovebox techniques are mandatory.

-

Low Isolated Yields Despite High Conversion: As noted, fluorinated piperidines are highly volatile. Never concentrate the crude free amine under high vacuum or elevated water bath temperatures. Always perform the in situ protection (Cbz, Boc, or TFAA) prior to any solvent removal[1].

References[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6420084/[2] Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation | ACS Catalysis - ACS Publications -https://pubs.acs.org/doi/10.1021/acscatal.0c01074

Sources

Application Note: Strategic Protection of Volatile Fluorinated Piperidines for Enhanced Synthetic Utility

Introduction: The Challenge and Opportunity of Fluorinated Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into this motif can profoundly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, these valuable building blocks often present a significant synthetic challenge: volatility.

Low-molecular-weight fluorinated piperidines can have low boiling points, making them difficult to handle, isolate, and purify without substantial material loss.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of nitrogen-protecting groups to mitigate these challenges. By temporarily masking the secondary amine, its nucleophilicity is attenuated, and more importantly, the molecule's molecular weight and polarity are increased, drastically reducing volatility and simplifying handling and purification. We will explore the causality behind experimental choices for the most common and effective protecting group strategies, providing field-proven protocols and a framework for rational selection.

The Strategic Imperative: Why Protection is Non-Negotiable

The decision to use a protecting group for volatile fluorinated piperidines is not merely a matter of convenience; it is often a prerequisite for a successful synthetic campaign.

-

Volatility Suppression: The primary driver for protection is to increase the molecular weight and boiling point of the piperidine derivative. The unprotected amine can be lost during solvent removal under reduced pressure or even during vigorous stirring at ambient temperature. Conversion to a less volatile carbamate (e.g., Boc, Cbz, Fmoc) is a robust solution.

-

Facilitated Purification: Unprotected amines can exhibit problematic behavior during silica gel chromatography, such as tailing and irreversible adsorption, due to interactions with acidic silanol groups.[6] Protected derivatives are typically less polar and behave more predictably, enabling straightforward purification.

-

Modulation of Reactivity: The piperidine nitrogen is nucleophilic and basic. Protection is essential to prevent unwanted side reactions in subsequent synthetic steps, such as N-alkylation or acylation, when functionalizing other parts of the molecule.[7]

-

In Situ Trapping: In many synthetic routes that generate fluorinated piperidines, such as the hydrogenation of fluoropyridines, the product is never isolated in its free form. Instead, a protecting group reagent is added directly to the reaction mixture (in situ) to "trap" the volatile product as a stable, easily isolable derivative.[3][4] This approach maximizes yield by preventing any loss of the volatile amine during workup.

A Chemist's Guide to Protecting Groups for Fluorinated Piperidines

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reactions and the final deprotection step. The three most common carbamate protecting groups—Boc, Cbz, and Fmoc—offer a suite of orthogonal options.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common nitrogen protecting group due to its general stability and the mild, non-hydrogenolytic conditions required for its removal.

-

Mechanism & Rationale: The Boc group is introduced using di-tert-butyl dicarbonate, (Boc)₂O. The reaction is typically performed in a biphasic system or with a mild base (e.g., NaHCO₃, Et₃N) to neutralize the acidic byproduct, ensuring the reaction medium remains non-destructive to the product.[4][7]

-

Stability Profile: It is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form isobutylene and CO₂, yielding the protonated amine.[8] For volatile amines, using HCl in dioxane or diethyl ether is particularly advantageous as it often precipitates the amine hydrochloride salt, providing a simple and efficient method of isolation and purification.[10]

The Classic: Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group has long been a staple in peptide and amine synthesis, offering a distinct orthogonality to the Boc group.

-

Mechanism & Rationale: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base like triethylamine in a non-aqueous solvent.[11] The base is crucial for scavenging the HCl generated during the reaction.[11][12]

-

Stability Profile: It is robustly stable to acidic conditions and most non-reductive reagents, making it an excellent orthogonal partner to the acid-labile Boc group.[12]

-

Deprotection: The classic method for Cbz cleavage is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[12][13] This reaction is clean, yielding the free amine, toluene, and CO₂. Alternatively, strong acids or Lewis acids can be used.[14][15] A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be effective for deprotecting N-Cbz groups under mild, non-hydrogenolytic conditions.[13][14]

The Base-Labile Option: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the third pillar of orthogonal protection strategies, prized for its lability under mild basic conditions.

-

Mechanism & Rationale: The Fmoc group is introduced using reagents like Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[16]

-

Stability Profile: It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[16][17]

-

Deprotection: The Fmoc group is cleaved very rapidly by bases via an E1cB-type elimination mechanism. A solution of piperidine (typically 20% in DMF) is the standard reagent for this transformation.[16][18] The resulting dibenzofulvene byproduct must be scavenged by the secondary amine base to prevent it from reacting with the newly liberated piperidine nitrogen.[17]

Comparative Analysis of Protecting Group Strategies

The selection of an appropriate protecting group is critical and depends on the planned synthetic route. The table below summarizes the key features of each strategy.

| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Advantages | Disadvantages/Considerations |

| Boc | (Boc)₂O | NaHCO₃ or Et₃N in DCM/H₂O or THF | TFA in DCM; or HCl in Dioxane/Ether | High yields; Stable to base and hydrogenolysis; Deprotection yields volatile byproducts.[7][8] | Labile to strong acids. |

| Cbz | Cbz-Cl | Aq. Na₂CO₃ or Et₃N in DCM | H₂ (1 atm), Pd/C in MeOH/EtOH; or AlCl₃/HFIP | Stable to acids; Orthogonal to Boc and Fmoc.[12][14] | Requires hydrogenation (incompatible with reducible groups) or strong Lewis acids. Catalyst can be pyrophoric. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Aq. NaHCO₃ in Dioxane or Et₃N in DCM | 20% Piperidine in DMF | Stable to acids and hydrogenolysis; Orthogonal to Boc and Cbz.[16][17] | Labile to bases. Deprotection byproduct requires a scavenger. |

| TFAA | (CF₃CO)₂O | In situ trapping post-reaction | LiAlH₄, NaBH₄, or hydrolysis | Excellent for in situ trapping of volatile products.[4] | Not a true orthogonal protecting group; forms a stable amide. |

Visualization of Synthetic Strategy

A logical workflow is essential for handling volatile intermediates. The following diagram illustrates a typical "synthesis and trap" strategy.

Caption: Workflow for synthesis and in situ protection of volatile piperidines.

Choosing the correct protecting group depends on the stability required for subsequent reaction steps.

Caption: Decision tree for selecting an orthogonal protecting group.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale. All manipulations of volatile amines should be performed in a well-ventilated fume hood.

Protocol 1: In Situ Boc Protection Following Pyridine Hydrogenation

This protocol describes the trapping of a volatile fluorinated piperidine immediately following its synthesis by hydrogenation.

-

Materials:

-

Fluoropyridine substrate (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)[4]

-

Triethylamine (Et₃N, 1.5 eq)[4]

-

Celite®

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add the fluoropyridine substrate and methanol.

-

Carefully add the Pd/C catalyst.

-

Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂).

-

Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully vent the H₂ gas and purge the flask with nitrogen.

-

Causality Note: At this stage, the volatile piperidine is in solution. To prevent its loss, do not attempt to remove the solvent.

-

To the crude reaction mixture, add triethylamine followed by di-tert-butyl dicarbonate.

-

Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS confirms the formation of the N-Boc product.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-